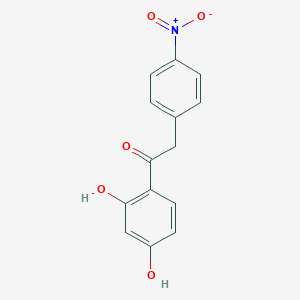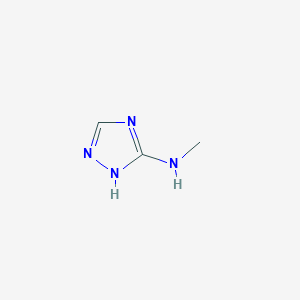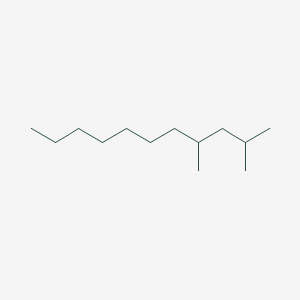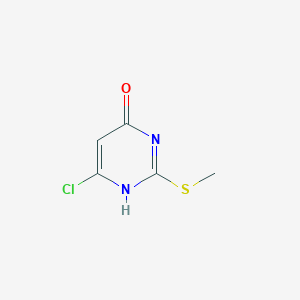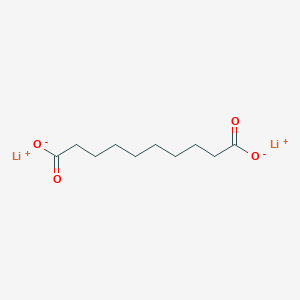![molecular formula C10H26O3Si2 B102230 Bis[2-(trimethylsilyloxy)ethyl] Ether CAS No. 16654-74-3](/img/structure/B102230.png)
Bis[2-(trimethylsilyloxy)ethyl] Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(trimethylsilyloxy)ethyl] Ether, also known as BTSE, is a small molecule that has been used in a variety of scientific research applications. BTSE is a silyl ether, which is a type of organic compound that has both a carbon-oxygen bond and a silicon-oxygen bond. The chemical structure of BTSE contains two trimethylsilyloxyethyl groups, which are connected by an ether linkage. BTSE is a colorless liquid at room temperature and has a low vapor pressure.
Scientific Research Applications
Polymerization Catalysts
Ether and thioether backbone substituents in bis(imino)pyridine iron complexes, related in structure to Bis[2-(trimethylsilyloxy)ethyl] Ether, have been investigated for their roles in the polymerization of ethylene. Some derivatives exhibit remarkable activity, rivaling the most efficient systems known to date. This research underscores the impact of heteroatom backbone substituents on the catalytic behavior and efficiency in ethylene polymerization processes (Smit et al., 2004).
Synthesis of Organofluorine Compounds
The synthesis and reactions of fluorine-containing bis(silyl enol ethers), such as 2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-butadienes, demonstrate the versatility of ether-functionalized compounds in producing various organofluorine compounds. These compounds, which share functional similarity with this compound, enable convenient synthesis routes to organofluorine compounds not readily accessible by other methods (Adeel et al., 2008).
Metal Ion Extraction and Coordination Chemistry
Ionic liquids with ether-functionalized cations demonstrate unique thermomorphic behavior in water, useful for the homogeneous liquid-liquid extraction of first-row transition metals. Such properties highlight the potential of ether-functionalized compounds in separation processes and coordination chemistry, relevant to the structural features of this compound (Depuydt et al., 2015).
Safety and Hazards
“Bis[2-(trimethylsilyloxy)ethyl] Ether” is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .
Mechanism of Action
Bis[2-(trimethylsilyloxy)ethyl] Ether, also known as 2,2,10,10-Tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a compound with a molecular weight of 250.49 and a molecular formula of C10H26O3Si2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of this compound are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research
Biochemical Pathways
properties
IUPAC Name |
trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNNAQIFXLAEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCCO[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339035 |
Source


|
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16654-74-3 |
Source


|
| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

